molecular formula C19H23N7O4 B10902439 1-ethyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-4-nitro-1H-pyrazole-5-carboxamide

1-ethyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10902439
M. Wt: 413.4 g/mol
InChI Key: LYLRUFWZLFQRLV-UHFFFAOYSA-N
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Description

1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrazole ring is then introduced through cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the coupling of the benzimidazole and pyrazole moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzimidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrazole rings.

Scientific Research Applications

1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the desired therapeutic effects, such as inhibition of cancer cell growth or bacterial proliferation.

Comparison with Similar Compounds

  • 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-IMIDAZOLE-5-CARBOXAMIDE
  • 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-TRIAZOLE-5-CARBOXAMIDE

Comparison: Compared to similar compounds, 1-ETHYL-N~5~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both benzimidazole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H23N7O4

Molecular Weight

413.4 g/mol

IUPAC Name

2-ethyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H23N7O4/c1-2-25-17(16(13-20-25)26(28)29)18(27)22-19-21-14-5-3-4-6-15(14)24(19)8-7-23-9-11-30-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,21,22,27)

InChI Key

LYLRUFWZLFQRLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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